molecular formula C9H8BrF3O B116366 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene CAS No. 156605-95-7

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Cat. No. B116366
M. Wt: 269.06 g/mol
InChI Key: SMBKTJHPNAJJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07687515B2

Procedure details

A solution of 4-bromo-1-ethoxy-3-trifluoromethyl-benzene (21.25 g, 90.8 mmol) in dry tetrahydrofuran (120 ml) was purged with nitrogen, cooled to −78° C. and BuLi (2.5 M solution in hexanes, 39.96 ml, 99.9 mmol) added dropwise maintaining a temperature below −70° C. The mixture was stirred for 5 minutes before addition of triisopropyl borate (17.9 g, 95.36 mmol) in one portion. Stirring was continued at −78° C. for 30 minutes before allowing to come to room temperature. The reaction was quenched by addition of 10 ml of acetic acid dissolved in 150 ml water before concentration under reduced pressure to remove tetrahydrofuran. The precipitate was collected by filtration, dissolved in ethyl acetate and dried over sodium sulfate. Purification was achieved by recrystalisation from ethyl acetate/hexane mixtures to afford 4-ethoxy-3-trifluoromethylphenylboronic acid (10 g). 1H NMR (DMSOd6): δ 8.08 (s, 1H) 8.01 (d, 1H) 7.2 (d, 1H) 4.18 (q, 2H) 1.34 (t, 3H).
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
39.96 mL
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](OCC)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[Li]CCCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.[O:33]1CC[CH2:35][CH2:34]1>>[CH2:34]([O:33][C:2]1[CH:7]=[CH:6][C:5]([B:20]([OH:25])[OH:21])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14])[CH3:35]

Inputs

Step One
Name
Quantity
21.25 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OCC)C(F)(F)F
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
39.96 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
17.9 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature below −70° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 10 ml of acetic acid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150 ml water before concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was achieved by recrystalisation from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)B(O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.